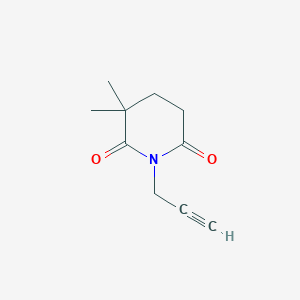![molecular formula C17H15NO3 B14283930 Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate CAS No. 128353-00-4](/img/structure/B14283930.png)
Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where isoquinoline derivatives react with acetylenic dipolarophiles in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like 1,2-epoxypropane and heating to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions
Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form quaternary ammonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions .
Major Products
科学的研究の応用
Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Compounds similar to ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate include:
Quinoline: A stable liquid used as a basic high-boiling solvent.
Isoquinoline: Found in nature and used in the synthesis of various medicinal compounds.
Pyrrolo[2,1-A]isoquinoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both acetyl and carboxylate groups.
特性
CAS番号 |
128353-00-4 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
ethyl 1-acetylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-3-21-17(20)15-10-14(11(2)19)16-13-7-5-4-6-12(13)8-9-18(15)16/h4-10H,3H2,1-2H3 |
InChIキー |
SJSBQNAKYRVURK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


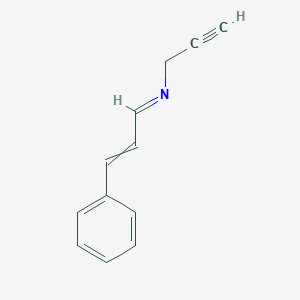
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)
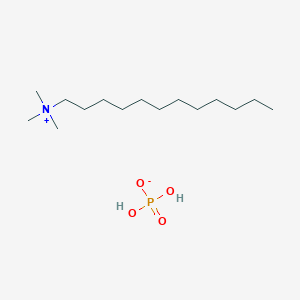
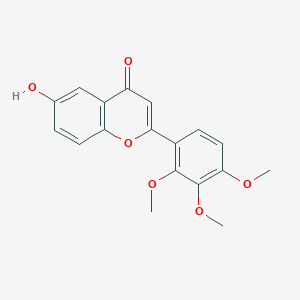
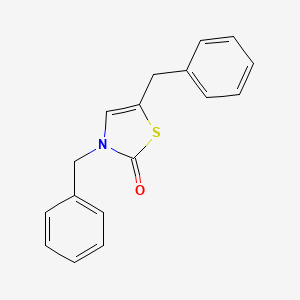
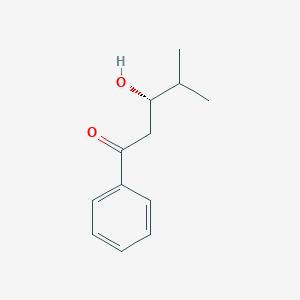
![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
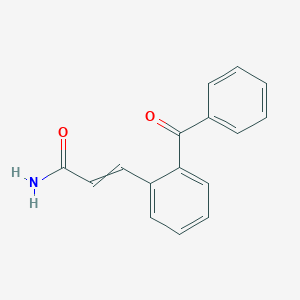
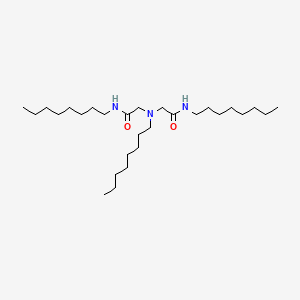

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
